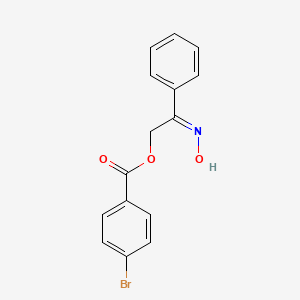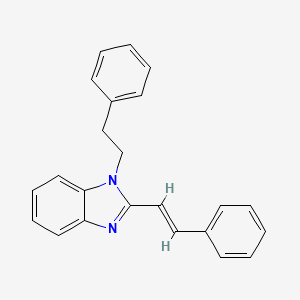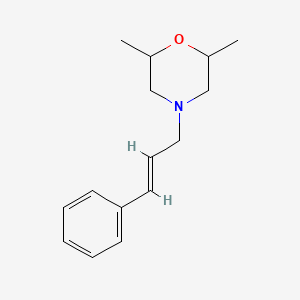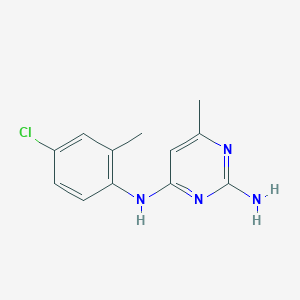
2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate, also known as HPEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPEB belongs to the family of oxime esters, which are known for their ability to act as acetylcholinesterase inhibitors.
科学的研究の応用
2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. It has been shown to act as an acetylcholinesterase inhibitor, which can help to increase the levels of acetylcholine in the brain. This neurotransmitter is important for learning and memory, and its deficiency is implicated in the development of Alzheimer's disease.
作用機序
2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which can help to improve cognitive function. This compound has also been shown to have antioxidant properties, which can help to protect against oxidative stress and damage to brain cells.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects, reducing the amount of oxidative stress and damage to brain cells. In addition, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate in lab experiments is its ability to act as an acetylcholinesterase inhibitor, which can help to increase the levels of acetylcholine in the brain. This makes it a useful tool for studying the role of acetylcholine in cognitive function and the development of Alzheimer's disease. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate. One area of interest is the development of this compound derivatives that have improved potency and selectivity for acetylcholinesterase inhibition. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is a need for further studies to investigate the safety and toxicity of this compound in humans, which will be important for the development of potential clinical applications.
合成法
The synthesis of 2-(hydroxyimino)-2-phenylethyl 4-bromobenzoate involves the reaction of 4-bromobenzoic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This is then reacted with 2-phenylethyl bromide to form the oxime ester, which is subsequently hydrolyzed to form this compound.
特性
IUPAC Name |
[(2Z)-2-hydroxyimino-2-phenylethyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-13-8-6-12(7-9-13)15(18)20-10-14(17-19)11-4-2-1-3-5-11/h1-9,19H,10H2/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVICPBISALKGU-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)COC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/COC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)

![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)

![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)
![4-[1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5308812.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5308836.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5308846.png)

![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5308867.png)

![1-allyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5308873.png)